
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide, also known as DIQ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. DIQ has been studied extensively for its ability to inhibit the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.
Mecanismo De Acción
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and helps repair the damage. However, in cancer cells, PARP is overexpressed, leading to increased DNA repair and resistance to chemotherapy and radiation therapy. By inhibiting PARP, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can prevent DNA repair and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis (programmed cell death), and sensitization of cancer cells to chemotherapy and radiation therapy. In addition, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to have anti-inflammatory and neuroprotective effects in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments is its potent inhibition of PARP activity, which can help elucidate the role of PARP in various diseases. In addition, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments is its potential toxicity, as it can induce DNA damage and apoptosis in normal cells as well as cancer cells.
Direcciones Futuras
There are several future directions for research involving N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide, including:
1. Development of more potent and selective PARP inhibitors that can be used in clinical settings.
2. Investigation of the role of PARP in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
3. Development of combination therapies involving N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide and other chemotherapy and radiation therapies to improve cancer treatment outcomes.
4. Investigation of the potential neuroprotective effects of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in various animal models of neurodegenerative disorders.
5. Investigation of the potential anti-inflammatory effects of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in various animal models of inflammation.
In conclusion, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide works by inhibiting the activity of PARP, which plays a critical role in DNA repair. N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. While there are some limitations to using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments, it remains a useful tool for researchers investigating the role of PARP in various diseases.
Métodos De Síntesis
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can be synthesized through a multistep process involving the reaction of 2-pyridinecarbohydrazide with 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In particular, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to be a potent inhibitor of PARP, which is overexpressed in many cancers and plays a critical role in DNA repair. By inhibiting PARP, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death.
Propiedades
IUPAC Name |
N'-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-17(2)11-12-7-3-4-8-13(12)15(19-17)20-21-16(22)14-9-5-6-10-18-14/h3-10H,11H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDXTSDJPHQUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

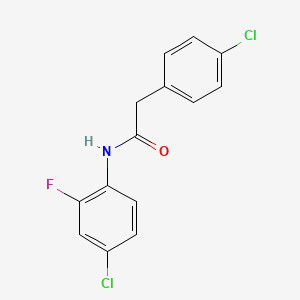
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
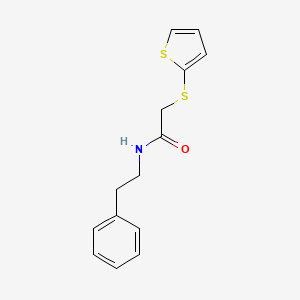
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
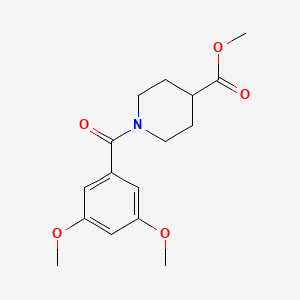
![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)

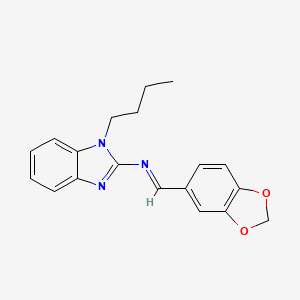
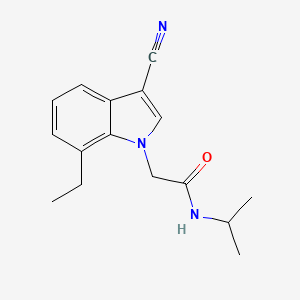
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
